3-chloro-N-[2-(dimethylamino)ethyl]pyrazin-2-amine
Overview
Description
Synthesis Analysis
While there is no direct information available on the synthesis of “3-chloro-N-[2-(dimethylamino)ethyl]pyrazin-2-amine”, a synthetic process for a related compound, “2-dimethylaminoethyl chloride hydrochloride”, has been described . This process involves taking dimethylethanolamine as a raw material and carrying out a chlorination reaction with thionyl chloride under an ice water bath condition .Scientific Research Applications
Efficient Synthesis and Functionalization
Synthesis of Functionalized Pyrazoles : Research has demonstrated efficient methods for synthesizing novel pyrazole derivatives, which are of significant interest due to their potential applications in medicinal chemistry and material science. For instance, one study describes the synthesis of functionalized 3-heteroaryl-pyrazoles, highlighting the versatility of pyrazin-2-amine derivatives in organic synthesis (Shawali et al., 2010).
Regioselective Synthesis : Another research focus is on regioselective synthesis, where specific derivatives of pyrazin-2-amine are used to create complex molecules with precise structural configurations. This is critical for the development of compounds with specific biological or chemical properties (Hanzlowsky et al., 2003).
Applications in Polymer and Materials Science
Photoinitiators for Polymerization : The compound and its derivatives have been studied for their application as photoinitiators in polymerization processes. These applications are crucial for developing new materials with tailored properties for electronics, coatings, and 3D printing technologies. For example, derivatives of 3-chloro-N-[2-(dimethylamino)ethyl]pyrazin-2-amine have been synthesized to act as efficient one-component free radical photoinitiators under LED irradiation (Zhang et al., 2018).
Catalysis in Chemical Synthesis : Compounds based on this compound have also been explored for their role in catalysis, particularly in ethylene oligomerization and polymerization. This research is pivotal for the petrochemical industry and the production of polymers (Obuah et al., 2014).
Properties
IUPAC Name |
N-(3-chloropyrazin-2-yl)-N',N'-dimethylethane-1,2-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClN4/c1-13(2)6-5-12-8-7(9)10-3-4-11-8/h3-4H,5-6H2,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYJKSLODWVPBHY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC1=NC=CN=C1Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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